1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
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Overview
Description
1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a thienylacetyl group, a piperazine ring, and a tetrahydropyrazinoindazole core, making it a versatile candidate for various biological and chemical applications.
Preparation Methods
The synthesis of 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole typically involves multi-step procedures that include the formation of the piperazine ring, the introduction of the thienylacetyl group, and the construction of the tetrahydropyrazinoindazole core. Common synthetic routes may involve:
Cyclization Reactions: Formation of the piperazine ring through cyclization of 1,2-diamine derivatives with sulfonium salts.
Acylation: Introduction of the thienylacetyl group via acylation reactions using thienylacetyl chloride and piperazine.
Cycloaddition: Construction of the tetrahydropyrazinoindazole core through cycloaddition reactions involving appropriate precursors.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often utilizing automated synthesis and purification techniques.
Chemical Reactions Analysis
1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Biological Studies: It is used in studies exploring its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Pharmaceutical Development: The compound is a candidate for drug development, particularly in the treatment of infectious diseases and as an anti-tubercular agent.
Chemical Research: Its unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial enzymes, disrupt cell wall synthesis, or interfere with DNA replication, leading to its antimicrobial effects . Molecular docking studies have shown that it can bind to target proteins with high affinity, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole can be compared with other similar compounds, such as:
1,2,3-Triazole-Piperazin-Benzo[b][1,4]thiazine Derivatives: These compounds also feature a piperazine ring and exhibit antibacterial activity.
3-(Piperazin-1-yl)-1,2-Benzothiazole Derivatives: These derivatives are known for their antimicrobial properties and structural similarity to the target compound.
Substituted N-(6-(4-(Pyrazine-2-Carbonyl)Piperazine)Pyridin-3-yl)Benzamide Derivatives: These compounds are explored for their anti-tubercular activity and share structural features with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c26-18(13-15-5-12-27-14-15)23-8-10-24(11-9-23)20-19-16-3-1-2-4-17(16)22-25(19)7-6-21-20/h5-7,12,14H,1-4,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBRWCJIKVVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CC5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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